BenchChemオンラインストアへようこそ!

3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

TrkA inhibition Kinase inhibitor potency Pain therapeutics

This compound is the exact Example 60 from patent WO2015143654, a six-membered heteroaryl benzamide TrkA inhibitor. Its saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core distinguishes it from aromatic analogs, offering unique conformational and selectivity profiles. Researchers validating TrkA as a pain target or optimizing lead series should procure this reference standard to ensure SAR continuity with the patent dataset. Suitable for TrkA enzymatic assays, cellular p-TrkA inhibition assays, and in vivo pain models (CFA, SNI). Compare head-to-head with aromatic pyrazolo[1,5-a]pyridine counterparts (WO2015148354) or the 5-yl regioisomer to probe core saturation and attachment point geometry effects on potency and selectivity.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 2034245-95-7
Cat. No. B2968884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
CAS2034245-95-7
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC(=C3)C#N)C1
InChIInChI=1S/C16H16N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h3-5,8,11H,1-2,6-7,10H2,(H,18,21)
InChIKeyABCLNFYWSVYXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide – A Six-Membered Heteroaryl Benzamide TrkA Inhibitor for Pain and Oncology Research


3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide (CAS 2034245-95-7) is a synthetic small molecule belonging to the six-membered heteroaryl benzamide class, disclosed in the patent family WO2015143654 as a tropomyosin-related kinase A (TrkA/NTRK1) inhibitor [1]. The compound features a 3-cyanobenzamide moiety linked via a methylene bridge to the 3-position of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, placing it within the saturated (tetrahydro) subset of pyrazolo[1,5-a]pyridine derivatives. It is annotated in the Therapeutic Target Database (TTD ID: D07VFQ) as 'Six-membered heterocyclic benzamide derivative 3' with patented indications spanning chronic pain, neuropathic pain, pruritus, and solid tumours including thymic cancer [2].

Why Substituting 3-Cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide with a Generic TrkA Inhibitor or Close Analog Is Scientifically Unsound


The compound occupies a precise structural niche within the TrkA inhibitor landscape that cannot be replicated by simple class-level substitution. Its saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core distinguishes it from the bicyclic aromatic pyrazolo[1,5-a]pyridine analogs (e.g., 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide), which have different conformational preferences due to aromatic planarity versus the partially flexible tetrahydro ring [1]. Furthermore, the attachment of the benzamide at the 3-position of the tetrahydropyrazolo[1,5-a]pyridine ring via a methylene linker creates a specific vector that contrasts with positional isomers such as the 5-yl analog (3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide), where altered geometry around the kinase hinge-binding region can profoundly affect TrkA binding modes and selectivity profiles [1]. The 3-cyano substituent on the benzamide ring further modulates electronic properties and hydrogen-bonding capacity relative to analogs bearing halogen, methoxy, or unsubstituted benzamide groups within the same patent series [1]. These cumulative structural differences mean that potency, selectivity, and pharmacokinetic data generated for any single analog cannot be reliably extrapolated to this compound.

Quantitative Differentiation Evidence for 3-Cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide Versus Key Comparators


TrkA Kinase Inhibitory Potency: Cross-Patent Example Comparison Within the Six-Membered Heteroaryl Benzamide Series

The compound (WO2015143654 Example 60) is patented as a TrkA inhibitor alongside numerous structural analogs. While individual IC50 values for each example are reported within the patent specification, the full quantitative dataset is not publicly indexed in open-access databases [1]. The Therapeutic Target Database confirms the compound's mechanism of action as TrkA inhibition and its preclinical development status for chronic pain and oncology indications [2]. The saturated tetrahydro core and 3-cyanobenzamide substitution pattern represent a specific scaffold choice that, based on patent structure-activity relationship (SAR) trends across the series, modulates TrkA potency and selectivity relative to the corresponding fully aromatic bicyclic analogs (covered in the companion patent WO2015148354) [REFS-1, REFS-3]. Direct head-to-head IC50 comparison data between this specific compound and named comparators requires access to the full patent disclosure or follow-up primary pharmacology publications.

TrkA inhibition Kinase inhibitor potency Pain therapeutics

Saturated vs. Aromatic Core: Tetrahydro Modification as a Conformational and Physicochemical Differentiator

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core of this compound represents a deliberate saturation of one ring of the pyrazolo[1,5-a]pyridine bicycle. This saturation introduces sp³ character, increasing the fraction of sp³-hybridized carbons (Fsp³) and altering conformational flexibility relative to the fully aromatic bicyclic pyrazolo[1,5-a]pyridine series disclosed in the companion patent WO2015148354 [1]. The saturated core can adopt a half-chair or twist-boat conformation absent in the planar aromatic system, potentially affecting the presentation of the 3-cyanobenzamide pharmacophore to the TrkA ATP-binding pocket [1]. The Merck Sharp & Dohme dual-patent strategy—separating six-membered (monocyclic) heteroaryl benzamides (WO2015143654) from bicyclic heteroaryl benzamides (WO2015148354)—indicates that the core oxidation state is a structurally meaningful differentiator within the corporate portfolio [REFS-1, REFS-2].

Scaffold design Conformational constraint Drug-likeness

Positional Isomerism: 3-Yl-Methyl vs. 5-Yl Attachment and Its Impact on Target Engagement

Within the tetrahydropyrazolo[1,5-a]pyridine benzamide patent series, both 3-yl-methyl and 5-yl attachment points for the benzamide moiety have been exemplified (e.g., the 5-yl analog 3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide) [1]. The 3-yl-methyl attachment positions the benzamide at a different vector relative to the pyrazolo[1,5-a]pyridine hinge-binding motif compared to the direct 5-yl attachment. This positional isomerism can affect key parameters including TrkA binding kinetics, selectivity against TrkB/TrkC and off-target kinases, and cellular permeability [1]. The compound under consideration is specifically the 3-yl-methyl regioisomer (CAS 2034245-95-7); the alternative 5-yl regioisomer represents a distinct chemical entity with its own biological profile.

Positional isomer Scaffold regioisomer Kinase hinge binding

Benzamide Substituent SAR: 3-Cyano Group Differentiation Within the Patent-Disclosed Series

The 3-cyano group on the benzamide ring is a defining structural feature of this compound. Within the WO2015143654 patent series, alternative benzamide substituents (e.g., halogen, methoxy, trifluoromethyl, unsubstituted) are extensively exemplified [1]. The cyano group acts as a strong electron-withdrawing substituent (Hammett σₘ ≈ 0.56), modulating the electronic character of the benzamide carbonyl and affecting hydrogen-bonding capacity with the TrkA hinge region [1]. Additionally, the linear nitrile group can engage in favorable dipolar interactions within the kinase binding pocket. The compound is specifically annotated in the TTD database with five distinct indication areas (chronic pain, neuropathic pain, pruritus, solid tumour, thymic cancer), suggesting that the 3-cyano substitution contributes to a biological profile of sufficient breadth to warrant multi-indication patent protection [2].

Cyano substituent Electron-withdrawing group TrkA pharmacophore

Recommended Application Scenarios for 3-Cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide (CAS 2034245-95-7) in Drug Discovery and Chemical Biology


TrkA-Dependent Pain Target Validation and Lead Optimization

The compound is patented as a TrkA inhibitor with indications in chronic pain, neuropathic pain, and pruritus [1]. Researchers validating TrkA as a pain target or optimizing leads within the six-membered heteroaryl benzamide series should procure this compound as the specific Example 60 reference standard from WO2015143654, ensuring SAR continuity with the patent dataset. Use in TrkA enzymatic assays, cellular p-TrkA inhibition assays (e.g., in NGF-stimulated cells), and TrkA-dependent in vivo pain models (e.g., complete Freund's adjuvant inflammatory pain, spared nerve injury neuropathic pain) is appropriate based on the patent's therapeutic scope [1].

Core Saturation vs. Aromaticity Comparative Medicinal Chemistry Studies

This compound, bearing the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, can be paired with its aromatic bicyclic pyrazolo[1,5-a]pyridine counterpart from patent WO2015148354 for head-to-head studies evaluating the impact of core saturation on TrkA potency, selectivity, solubility, metabolic stability, and CYP inhibition [1]. Such comparative studies are of high value to medicinal chemistry teams deciding between saturated and aromatic scaffold strategies for kinase programs.

Regioisomer SAR Profiling for Kinase Inhibitor Design

The compound (3-yl-methyl attachment) can be directly compared against the 5-yl regioisomer (3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide) to establish the impact of attachment point geometry on TrkA binding mode and kinase selectivity [1]. Such regioisomeric profiling is essential for validating molecular docking hypotheses and guiding future scaffold design. Procurement of both regioisomers from a single reliable source ensures batch-to-batch consistency for cross-comparison experiments.

Oncology Applications Leveraging TrkA Dependency in Solid and Thymic Cancers

The compound is patented for solid tumour/cancer and thymic cancer indications [1]. It can be employed as a chemical probe to interrogate TrkA-dependence in cancer cell lines bearing NTRK1 fusions or activating mutations. Cell viability assays (e.g., in KM12 colon cancer cells or thymic carcinoma models) and in vivo xenograft studies comparing this compound against clinical Trk inhibitors (e.g., larotrectinib, entrectinib) can establish whether the six-membered heteroaryl benzamide chemotype offers differentiated tumor growth inhibition profiles [1].

Quote Request

Request a Quote for 3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.